Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a sulfinate group at the 3-position. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 6-(methoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sodium 6-(methoxycarbonyl)pyridine-3-sulfonate.
Reduction: 6-(Methoxycarbonyl)pyridine-3-sulfide.
Substitution: Various alkylated or arylated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the substituents attached to it.
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-3-sulfinate
- Sodium 6-(methoxycarbonyl)pyridine-2-sulfinate
- Sodium 6-(methoxycarbonyl)pyridine-4-sulfinate
Comparison: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the specific positioning of the methoxycarbonyl and sulfinate groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable reagent in selective chemical transformations. Compared to its analogs, it offers enhanced reactivity and selectivity in certain reactions, making it a preferred choice in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H6NNaO4S |
---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
sodium;6-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)6-3-2-5(4-8-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
HMDOMERMNUBZIL-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.